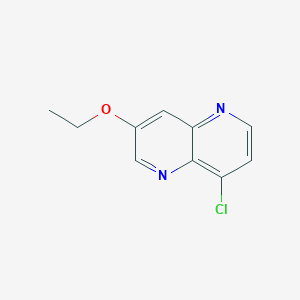

8-Chloro-3-ethoxy-1,5-naphthyridine

Description

Historical Evolution of Naphthyridine Derivatives in Chemical Research

The journey of naphthyridine chemistry began in the late 19th and early 20th centuries. The name "naphthyridine" was first proposed by Reissert in 1893. However, it was not until 1927 that the first unsubstituted naphthyridines, specifically the 1,5- and 1,8-isomers, were synthesized. nih.gov Early synthetic work often involved adapting established methods for quinoline (B57606) synthesis, such as the Skraup reaction, to aminopyridines. nih.gov

A pivotal moment in the history of naphthyridine research was the discovery of nalidixic acid (1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid) by George Lesher in 1962. nih.gov Introduced as an antibacterial drug in 1967, nalidixic acid was the first of the quinolone antibiotics and highlighted the therapeutic potential of the naphthyridine scaffold. nih.govmdpi.com This discovery spurred extensive research into various naphthyridine isomers and their derivatives, leading to the development of a wide array of synthetic methodologies and the exploration of their pharmacological activities. digitallibrary.co.in Over the years, research has expanded beyond the initial focus on the 1,8-naphthyridine (B1210474) core to include all six isomers, with a significant number of publications and patents, particularly since the year 2000. nih.gov

Significance of the 1,5-Naphthyridine (B1222797) Core in Contemporary Organic Chemistry

The 1,5-naphthyridine isomer holds a position of considerable importance in modern organic and medicinal chemistry. nih.gov Its rigid, planar structure and the presence of two nitrogen atoms make it an excellent scaffold for the development of a variety of functional molecules. The interest in 1,5-naphthyridines is largely due to the broad spectrum of biological activities exhibited by its derivatives. These activities include, but are not limited to, antibacterial, antiparasitic, and antiproliferative effects. nih.gov

Beyond its medicinal applications, the 1,5-naphthyridine core is also a subject of interest in materials science. Its unique electronic properties have led to its incorporation into organic light-emitting diodes (OLEDs), sensors, and semiconductors. nih.gov The ability of the 1,5-naphthyridine structure to act as a ligand for metal complexes has further broadened its applications in catalysis and coordination chemistry. nih.gov The development of synthetic methods, such as the Friedländer and Skraup reactions, as well as modern cross-coupling reactions, has made a wide range of substituted 1,5-naphthyridines accessible for further investigation. nih.govnih.gov

Table 1: Key Synthetic Reactions for 1,5-Naphthyridine Synthesis

| Reaction Name | Description | Reference |

| Skraup Reaction | Synthesis of quinolines and naphthyridines from anilines or aminopyridines with glycerol (B35011), an oxidizing agent, and sulfuric acid. | nih.gov |

| Friedländer Synthesis | Condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group to form a quinoline or naphthyridine. | nih.gov |

| Gould-Jacobs Reaction | Reaction of an aminopyridine with a malonic ester derivative followed by cyclization to form a 4-hydroxy-1,5-naphthyridine. | nih.gov |

| Povarov Reaction | A [4+2] cycloaddition reaction used for the synthesis of tetrahydro-1,5-naphthyridines. | nih.gov |

Rationale for Focused Research on 8-Chloro-3-ethoxy-1,5-naphthyridine within the Naphthyridine Class

While extensive research exists for the broader class of 1,5-naphthyridines, specific studies focusing exclusively on this compound are not widely detailed in publicly available literature. However, the rationale for investigating this particular compound can be inferred from the known structure-activity relationships of related naphthyridine derivatives. The substitution pattern of a chloro group at the 8-position and an ethoxy group at the 3-position is of significant chemical interest for several reasons.

The presence of a chlorine atom on the naphthyridine ring is a common feature in many biologically active molecules. Halogenation, particularly chlorination, can modulate a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. For instance, chloro-substituted naphthyridines have been investigated for their potential as intermediates in the synthesis of more complex molecules through nucleophilic substitution or cross-coupling reactions. nih.gov

The ethoxy group, an electron-donating substituent, can also influence the electronic properties and biological activity of the naphthyridine core. Alkoxy groups, such as methoxy (B1213986) and ethoxy, are known to be present in various pharmacologically active naphthyridine derivatives, including those with antibacterial properties. mdpi.com The combination of an electron-withdrawing chloro group and an electron-donating ethoxy group on the 1,5-naphthyridine scaffold creates a unique electronic environment that could lead to novel chemical reactivity and biological effects. Therefore, focused research on this compound is driven by its potential as a key intermediate for the synthesis of new therapeutic agents or functional materials, leveraging the synergistic effects of its specific substitution pattern.

Table 2: Functional Group Significance in Naphthyridine Derivatives

| Functional Group | Position on 1,5-Naphthyridine | Potential Influence |

| Chloro (Cl) | 8 | Modulates lipophilicity, metabolic stability, and serves as a handle for further chemical modification. |

| Ethoxy (O-CH2CH3) | 3 | Influences electronic properties and can be a key feature for biological activity. |

Structure

3D Structure

Properties

Molecular Formula |

C10H9ClN2O |

|---|---|

Molecular Weight |

208.64 g/mol |

IUPAC Name |

8-chloro-3-ethoxy-1,5-naphthyridine |

InChI |

InChI=1S/C10H9ClN2O/c1-2-14-7-5-9-10(13-6-7)8(11)3-4-12-9/h3-6H,2H2,1H3 |

InChI Key |

WNXFHCAHENGSTG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC2=NC=CC(=C2N=C1)Cl |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 8 Chloro 3 Ethoxy 1,5 Naphthyridine

Classical Approaches to 1,5-Naphthyridine (B1222797) Scaffold Construction

The construction of the 1,5-naphthyridine ring system has historically relied on several classical cyclization reactions. These methods typically involve the condensation of a pyridine (B92270) derivative with a three-carbon component to form the second pyridine ring.

Friedländer Condensation and its Variants for Naphthyridine Synthesis

The Friedländer synthesis is a powerful and widely used method for the formation of quinolines and, by extension, naphthyridines. wikipedia.org The reaction involves the condensation of a 2-aminopyridine (B139424) derivative containing a carbonyl group (or a precursor) with a compound containing an active methylene (B1212753) group, such as a ketone or aldehyde. wikipedia.orgnih.gov This reaction can be catalyzed by acids or bases. wikipedia.org

There are two primary mechanistic pathways for the Friedländer reaction. The first involves an initial aldol (B89426) condensation between the carbonyl compound and the active methylene compound, followed by cyclization and dehydration. The second pathway begins with the formation of a Schiff base between the aminopyridine and the carbonyl compound, followed by an intramolecular aldol-type reaction to form the new ring. wikipedia.org

Variants of the Friedländer synthesis have been developed to improve yields and expand the scope of accessible derivatives. For instance, the use of microwave irradiation has been shown to significantly reduce reaction times and improve yields for the synthesis of 1,8-naphthyridines. niscpr.res.in Additionally, the use of ionic liquids as both solvent and catalyst has provided a greener and more efficient approach for the synthesis of 1,8-naphthyridines. nih.gov While these examples focus on the 1,8-isomer, the principles are applicable to the synthesis of the 1,5-naphthyridine scaffold.

| Reaction | Reactants | Catalyst/Conditions | Product | Reference |

| Friedländer Synthesis | 2-Aminonicotinaldehyde, Active Methylene Compounds | Piperidine, Methanol, Microwave | 2,3-Disubstituted-1,8-naphthyridines | niscpr.res.in |

| Friedländer Synthesis | 2-Aminonicotinaldehyde, Acetone | Choline Hydroxide (B78521) (ChOH), Water | 2-Methyl-1,8-naphthyridine | acs.org |

| Friedländer Synthesis | α-Methylene Carbonyl Compounds, 2-Amino-3-pyridinecarboxaldehyde | [Bmmim][Im] (Ionic Liquid), 80°C | 1,8-Naphthyridine (B1210474) Derivatives | nih.gov |

Skraup and Doebner-Miller Reactions for the Naphthyridine Ring System

The Skraup and Doebner-Miller reactions are classical methods for quinoline (B57606) synthesis that can be adapted for the preparation of naphthyridines. nih.govresearchgate.net The Skraup reaction involves the reaction of an aminopyridine with glycerol (B35011), sulfuric acid, and an oxidizing agent. nih.gov The Doebner-Miller reaction is a more general method that uses α,β-unsaturated aldehydes or ketones, which can be formed in situ from the corresponding aldehydes or ketones. wikipedia.org

For the synthesis of 1,5-naphthyridines, 3-aminopyridine (B143674) is the key starting material. nih.gov In the Skraup reaction, glycerol is dehydrated by sulfuric acid to form acrolein, which then undergoes a Michael addition with the aminopyridine. Subsequent cyclization and oxidation yield the 1,5-naphthyridine ring system. A variety of oxidizing agents can be employed, and modifications to the reaction conditions have been explored to improve yields. nih.govthieme-connect.de

The mechanism of the Skraup-Doebner-Von Miller synthesis has been a subject of investigation, with studies suggesting a fragmentation-recombination pathway. nih.gov This involves the initial conjugate addition of the aniline (B41778) (or aminopyridine) to the α,β-unsaturated carbonyl compound, followed by fragmentation and recombination to form the quinoline (or naphthyridine) product. nih.gov

| Reaction | Reactants | Catalyst/Conditions | Product | Reference |

| Skraup Reaction | 3-Aminopyridine, Glycerol | Iodine, Dioxane/Water | 1,5-Naphthyridine derivatives | nih.gov |

| Doebner-Miller Reaction | Aniline, α,β-Unsaturated Carbonyl Compounds | Lewis or Brønsted Acids | Quinolines (adaptable for Naphthyridines) | wikipedia.org |

Povarov Reaction and Other Cycloaddition Strategies

The Povarov reaction is a formal [4+2] cycloaddition between an aromatic imine and an electron-rich alkene to form tetrahydroquinoline derivatives. wikipedia.org This reaction can be extended to the synthesis of tetrahydro-1,5-naphthyridines. nih.govrsc.org The imine is typically formed in situ from an aminopyridine and an aldehyde. The reaction is often catalyzed by Lewis acids, which activate the imine towards nucleophilic attack by the alkene. wikipedia.orgrsc.org

The mechanism of the Povarov reaction can proceed through either a concerted or a stepwise pathway, depending on the substrates and reaction conditions. rsc.org Theoretical studies have suggested that for the synthesis of tetrahydro-1,5-naphthyridine derivatives, the reaction likely proceeds through an asynchronous concerted process. rsc.org

Other cycloaddition strategies have also been employed for the synthesis of the 1,5-naphthyridine scaffold. These include intramolecular Diels-Alder reactions, which can provide access to fused 1,5-naphthyridine systems. nih.gov These reactions offer a high degree of stereocontrol and are valuable for the synthesis of complex polycyclic structures containing the 1,5-naphthyridine core.

| Reaction | Reactants | Catalyst/Conditions | Product | Reference |

| Povarov Reaction | 3-Aminopyridine, Aldehydes, Indene | BF₃·Et₂O, Chloroform | Tetracyclic endo-1,2,3,4-tetrahydro nih.govresearchgate.netnaphthyridines | nih.gov |

| Povarov Reaction | N-Arylimine, Electron-rich Alkene | Lewis Acid | Tetrahydroquinoline (adaptable for Naphthyridines) | wikipedia.org |

Targeted Synthesis of 8-Chloro-3-ethoxy-1,5-naphthyridine

The synthesis of the specifically substituted this compound requires a multi-step approach that carefully introduces the desired functional groups onto the naphthyridine core.

Design of Precursor Molecules and Strategic Intermediates

A plausible synthetic route to this compound would likely involve the initial construction of a functionalized 1,5-naphthyridine ring system, followed by the introduction of the chloro and ethoxy groups. One potential strategy could start with the synthesis of a 1,5-naphthyridin-8-one intermediate. This could be achieved through a cyclization reaction, for example, by adapting a method like the Conrad-Limpach reaction, which utilizes β-ketoesters. nih.gov

Once the 1,5-naphthyridin-8-one is obtained, the chloro group at the 8-position can be introduced via a chlorination reaction, for example, using phosphorus oxychloride (POCl₃). This is a common method for converting heterocyclic ketones to their corresponding chloro derivatives. nih.govresearchgate.net

The ethoxy group at the 3-position could be introduced at an earlier stage of the synthesis. For instance, a precursor like ethyl 3-ethoxyacrylate could be used as the three-carbon component in a cyclization reaction with a suitable aminopyridine derivative. A related strategy has been employed in the synthesis of 1,5-naphthyridines involving the reaction of chloronitropyridine with tributyl(1-ethoxyvinyl)tin, followed by several steps including a condensation reaction. nih.gov

Optimisation of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. For the chlorination step, the temperature and reaction time would need to be carefully controlled to prevent side reactions. Similarly, in the cyclization step to form the naphthyridine ring, the choice of solvent and catalyst can have a significant impact on the efficiency of the reaction. nih.gov

For example, in the Vilsmeier-Haack cyclization used to synthesize 2-chloro-1,8-naphthyridine-3-carbaldehydes, the reaction is facilitated by electron-donating groups on the pyridine ring. researchgate.net While this applies to the 1,8-isomer, it highlights the importance of substituent effects in directing the course of the reaction and influencing the yield. The optimization process would involve systematically varying parameters such as temperature, reaction time, and stoichiometry of reagents to identify the conditions that provide the highest yield of this compound.

Modern Synthetic Techniques in Naphthyridine Chemistry

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner products in significantly reduced reaction times compared to conventional heating methods. sphinxsai.com This technique utilizes the ability of certain molecules to transform electromagnetic energy into heat, leading to rapid and uniform heating of the reaction mixture. researchgate.net

In the context of naphthyridine synthesis, microwave irradiation has been successfully employed to drive various cyclization and functionalization reactions. sphinxsai.com For instance, the synthesis of 2,6-naphthyridine (B1209661) derivatives from 4-cyano-3-pyridylacetonitrile has been achieved with excellent yields and high purity under microwave conditions. Similarly, a solvent-free and catalyst-free method for synthesizing 2,4-dihydroxy-1,8-naphthyridines from substituted 2-aminopyridines and diethylmalonates has been developed using microwave irradiation. researchgate.net Research has shown that reactions requiring several hours under conventional heating can be completed within minutes using microwave technology. researchgate.net

The application of microwave synthesis to produce 8-substituted pyrazolo[1,5-a] sphinxsai.comrsc.orgtriazines demonstrated that this method could significantly improve yields compared to traditional oil bath heating. nih.gov While specific examples for the direct microwave-assisted synthesis of this compound are not prevalent in the reviewed literature, the established efficiency of this technology in constructing related heterocyclic systems suggests its high potential for this target molecule.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |

| Naphthyridine Synthesis | 5-8 hours | 3-6 minutes | Significant | researchgate.net |

| Pyrazolo[1,5-a] sphinxsai.comrsc.orgtriazine Synthesis | N/A | N/A | 45-50% (Conventional) vs. Higher (Microwave) | nih.gov |

This table illustrates the dramatic reduction in reaction time and potential for yield improvement offered by microwave-assisted synthesis in heterocyclic chemistry.

Continuous flow chemistry offers significant advantages for the scalable production of chemical compounds, including enhanced safety, improved heat and mass transfer, and precise control over reaction parameters. rsc.orgvapourtec.comazolifesciences.com This technology is particularly well-suited for industrial applications where large quantities of a target molecule are required. azolifesciences.comrsc.org

The principles of continuous flow involve pumping reactants through a reactor where the reaction occurs, allowing for the continuous production of the desired product. mt.com This method is inherently safer than batch processing, especially for highly exothermic or hazardous reactions, due to the small reaction volumes at any given time. vapourtec.commt.com Furthermore, continuous flow systems can be automated and integrated with real-time analytical techniques, facilitating process optimization and quality control. azolifesciences.commt.com

In the realm of heterocyclic synthesis, continuous flow has been utilized for the production of various compounds, demonstrating its potential for the scalable synthesis of naphthyridine derivatives. rsc.org For instance, a continuous flow protocol for the Balz-Schiemann reaction, a method for preparing aryl fluorides, has been successfully scaled to kilogram production, drastically reducing reaction times compared to batch methods. nih.gov The ability to operate at elevated temperatures and pressures in a controlled manner can also lead to the discovery of new reaction pathways not accessible in traditional batch reactors. rsc.orgnih.gov While a specific continuous flow process for this compound has not been detailed, the technology's proven success in producing other complex molecules suggests its applicability for the large-scale and efficient synthesis of this compound. azolifesciences.comresearchgate.net

Transition metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govmtroyal.ca These reactions, including the Suzuki, Heck, and Sonogashira couplings, are widely used for the functionalization of heterocyclic cores like naphthyridines. nih.gov

Suzuki Coupling: This reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (like a boronic acid) with an organohalide. wikipedia.orglibretexts.org The Suzuki reaction is known for its mild reaction conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-containing reagents. chemie-brunschwig.ch It is a powerful method for introducing aryl or alkyl substituents onto the naphthyridine ring system. The general mechanism involves an oxidative addition, transmetalation, and reductive elimination catalytic cycle. wikipedia.orglibretexts.org

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is a versatile method for creating carbon-carbon bonds and has been applied to the synthesis of complex molecules. wikipedia.org The catalytic cycle also proceeds through oxidative addition, migratory insertion, and β-hydride elimination. libretexts.org Greener protocols for the Heck reaction have been developed using microwave irradiation and recoverable catalysts. frontiersin.org

Sonogashira Coupling: This reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orglibretexts.org The Sonogashira reaction is highly valuable for introducing alkynyl moieties, which can be further functionalized. youtube.com The reaction is typically carried out under mild conditions with a base, such as an amine. wikipedia.orgorganic-chemistry.org

These cross-coupling reactions provide a robust platform for the late-stage functionalization of the 8-Chloro-1,5-naphthyridine core, allowing for the introduction of the ethoxy group or other desired substituents with high efficiency and selectivity.

Table 2: Overview of Key Transition Metal-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partners | Catalyst System | Key Features |

| Suzuki Coupling | Organoboron compound + Organohalide | Palladium catalyst, Base | Mild conditions, high functional group tolerance, low toxicity of reagents. wikipedia.orgchemie-brunschwig.ch |

| Heck Reaction | Unsaturated halide + Alkene | Palladium catalyst, Base | Forms substituted alkenes, versatile for C-C bond formation. wikipedia.orgorganic-chemistry.org |

| Sonogashira Coupling | Terminal alkyne + Aryl/Vinyl halide | Palladium catalyst, Copper(I) co-catalyst, Base | Introduces alkynyl groups, mild reaction conditions. wikipedia.orglibretexts.org |

Green Chemistry Principles in Naphthyridine Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org These principles are increasingly being integrated into the synthesis of pharmaceuticals and fine chemicals, including naphthyridine derivatives. rsc.orgacs.org

Key green chemistry strategies applicable to naphthyridine synthesis include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or bio-derived solvents is a primary goal. acs.org For example, the Friedländer reaction for synthesizing 1,8-naphthyridines has been successfully carried out in water. rsc.orgacs.org

Catalysis: The use of catalysts, particularly those that are highly efficient and can be recycled, is central to green chemistry. acs.org This reduces waste by enabling reactions to proceed with high atom economy.

Energy Efficiency: Microwave-assisted synthesis and continuous flow processing contribute to energy efficiency by reducing reaction times and improving heat transfer. sphinxsai.comvapourtec.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a fundamental principle. acs.org Transition metal-catalyzed cross-coupling reactions often exhibit high atom economy. nih.gov

Renewable Feedstocks: While not yet widely implemented for naphthyridine synthesis, the use of starting materials derived from renewable resources is a long-term goal of green chemistry.

By adopting these principles, the synthesis of this compound can be made more sustainable and environmentally friendly. The development of eco-friendly synthetic methods, such as those utilizing water as a solvent and employing reusable catalysts, is an active area of research. acs.org

Advanced Spectroscopic and Crystallographic Elucidation of 8 Chloro 3 Ethoxy 1,5 Naphthyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR spectroscopy of 8-Chloro-3-ethoxy-1,5-naphthyridine reveals distinct signals for each of the non-equivalent protons in the molecule. The aromatic region of the spectrum is expected to show signals corresponding to the protons on the naphthyridine core, with their chemical shifts and coupling patterns dictated by the electronic effects of the chloro and ethoxy substituents. The ethoxy group will be characterized by a triplet and a quartet, indicative of the ethyl chain's CH₃ and OCH₂ protons, respectively, and their coupling to each other.

Carbon-13 (¹³C) NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of the carbon atoms in the naphthyridine rings are sensitive to the positions of the nitrogen atoms and the substituents. The carbon attached to the chlorine atom is expected to be deshielded, while the carbon bearing the ethoxy group will also show a characteristic downfield shift. The two carbons of the ethoxy group will appear in the aliphatic region of the spectrum.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound (Note: As specific experimental data is not publicly available, this table represents expected chemical shifts and multiplicities based on the analysis of similar structures.)

| Atom | ¹H NMR | ¹³C NMR |

| Position | Chemical Shift (ppm) | Multiplicity |

| H-2 | 8.5 - 8.7 | d |

| H-4 | 7.2 - 7.4 | d |

| H-6 | 8.8 - 9.0 | d |

| H-7 | 7.5 - 7.7 | d |

| O-CH₂ | 4.2 - 4.4 | q |

| CH₃ | 1.4 - 1.6 | t |

| C-2 | - | - |

| C-3 | - | - |

| C-4 | - | - |

| C-4a | - | - |

| C-6 | - | - |

| C-7 | - | - |

| C-8 | - | - |

| C-8a | - | - |

To unambiguously assign the ¹H and ¹³C signals and to confirm the connectivity of the atoms, a series of two-dimensional (2D) NMR experiments are essential.

Correlation Spectroscopy (COSY): This experiment would reveal the scalar coupling between protons, confirming the connectivity between H-6 and H-7 on one of the pyridine (B92270) rings, and potentially a long-range coupling between H-2 and H-4. It would also clearly show the coupling between the -OCH₂- and -CH₃ protons of the ethoxy group.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each proton signal to its corresponding carbon atom in the structure of this compound.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. For instance, it would show correlations from the H-2 proton to C-3 and C-4, and from the H-4 proton to C-2, C-3, and C-4a, thus confirming the substitution pattern on the first pyridine ring. Similarly, correlations from the ethoxy protons to C-3 would confirm the position of this substituent.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique provides information about the spatial proximity of protons. A NOESY experiment could show through-space correlations between the protons of the ethoxy group and the H-2 and H-4 protons of the naphthyridine ring, further solidifying the structural assignment.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and the elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental formula of this compound, which is C₁₁H₁₀ClN₂O. The presence of the chlorine isotope pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) in the mass spectrum would be a key identifying feature, with the molecular ion peaks appearing at m/z values corresponding to the masses of [C₁₁H₁₀³⁵ClN₂O]⁺ and [C₁₁H₁₀³⁷ClN₂O]⁺.

Table 2: HRMS Data for this compound

| Ion | Calculated Exact Mass | Observed Mass |

| [C₁₁H₁₀³⁵ClN₂O+H]⁺ | 221.0531 | To be determined experimentally |

| [C₁₁H₁₀³⁷ClN₂O+H]⁺ | 223.0501 | To be determined experimentally |

Analysis of the fragmentation pattern in the mass spectrum would provide further structural information. Common fragmentation pathways for such a molecule could include the loss of the ethoxy group, the chlorine atom, or cleavage of the naphthyridine ring system.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H (ethoxy) | Stretching | 2850 - 3000 |

| C=N (naphthyridine) | Stretching | 1600 - 1650 |

| C=C (aromatic) | Stretching | 1450 - 1600 |

| C-O (ether) | Stretching | 1200 - 1250 (asymmetric), 1000 - 1050 (symmetric) |

| C-Cl | Stretching | 700 - 800 |

The presence of these bands in the experimental IR spectrum would confirm the existence of the aromatic naphthyridine core, the ethoxy group, and the chloro substituent.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis.researchgate.netnih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems. The 1,5-naphthyridine (B1222797) core of this compound is a conjugated aromatic system, which is expected to give rise to characteristic absorption bands in the UV-Vis spectrum. These absorptions are typically due to π → π* and n → π* electronic transitions. The positions and intensities of these bands can be influenced by the nature and position of substituents on the naphthyridine ring. The chloro and ethoxy groups, as auxochromes, would be expected to cause a bathochromic (red) shift of the absorption maxima compared to the unsubstituted 1,5-naphthyridine.

Table 4: Expected UV-Vis Absorption Maxima for this compound in a Suitable Solvent (e.g., Ethanol)

| Electronic Transition | Expected Wavelength (λmax, nm) |

| π → π | 250 - 350 |

| n → π | > 350 |

The specific λmax values would provide a fingerprint for the electronic structure of the molecule and could be used for quantitative analysis.

X-ray Crystallography for Precise Solid-State Molecular Geometry and Crystal Packing

Detailed information on the three-dimensional arrangement of atoms and molecules of this compound in the solid state is currently unavailable. Such an analysis would require single-crystal X-ray diffraction studies, which would yield critical data points as outlined in the tables below. In the absence of experimental data, these tables remain unpopulated.

Crystallographic Data and Refinement Details

This table would typically present the fundamental parameters of the crystal lattice and the details of the structure solution and refinement process.

| Parameter | Value |

| Empirical formula | C₁₀H₉ClN₂O |

| Formula weight | 208.65 g/mol |

| Temperature | Data not available |

| Wavelength | Data not available |

| Crystal system | Data not available |

| Space group | Data not available |

| Unit cell dimensions | a = Å, α = °b = Å, β = °c = Å, γ = ° |

| Volume | ų |

| Z | Data not available |

| Density (calculated) | g/cm³ |

| Absorption coefficient | mm⁻¹ |

| F(000) | Data not available |

| Crystal size | mm³ |

| Theta range for data collection | ° to ° |

| Index ranges | h, k, l values |

| Reflections collected | Data not available |

| Independent reflections | Data not available |

| Completeness to theta = ° | % |

| Refinement method | Data not available |

| Data / restraints / parameters | Data not available |

| Goodness-of-fit on F² | Data not available |

| Final R indices [I>2sigma(I)] | R1, wR2 |

| R indices (all data) | R1, wR2 |

| Largest diff. peak and hole | e.Å⁻³ |

Selected Bond Lengths and Angles

This table would list key intramolecular distances and angles, providing insight into the molecule's geometry.

| Bond/Angle | Length (Å) / Angle (°) |

| Cl - C(8) | Data not available |

| O - C(3) | Data not available |

| O - C(ethoxy) | Data not available |

| N(1) - C(2) | Data not available |

| N(1) - C(8a) | Data not available |

| N(5) - C(4a) | Data not available |

| N(5) - C(6) | Data not available |

| C(3) - C(4) | Data not available |

| C(7) - C(8) | Data not available |

| C(3) - O - C(ethoxy) | Data not available |

| C(2) - N(1) - C(8a) | Data not available |

| C(4a) - N(5) - C(6) | Data not available |

Without the foundational crystallographic information file (CIF), a detailed discussion of the molecular conformation, planarity of the naphthyridine ring system, and the nature of intermolecular interactions (such as π-π stacking or hydrogen bonding) that dictate the crystal packing remains speculative.

Computational and Theoretical Investigations of 8 Chloro 3 Ethoxy 1,5 Naphthyridine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels, which in turn dictate the molecule's geometry, stability, and chemical reactivity.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. It is employed to predict the optimized molecular geometry, electronic properties, and aromatic character of compounds like 8-Chloro-3-ethoxy-1,5-naphthyridine.

DFT calculations, typically using functionals like B3LYP with a basis set such as 6-311G(d,p), can determine the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation. For this compound, these calculations would define bond lengths, bond angles, and dihedral angles. The presence of the electronegative chlorine atom at position 8 and the electron-donating ethoxy group at position 3 would induce specific changes in the geometry and electron distribution of the 1,5-naphthyridine (B1222797) core. The chlorine atom generally acts as an electron-withdrawing group via induction, while the ethoxy group donates electron density through resonance.

Electronic properties such as the dipole moment and the distribution of atomic charges (e.g., Mulliken charges) are also elucidated. These properties are crucial for understanding intermolecular interactions. The aromaticity of the naphthyridine rings, a key factor in their stability and interaction modes (like π-π stacking), can be assessed using indices such as the Nucleus-Independent Chemical Shift (NICS). Studies on related heterocyclic systems have shown that DFT provides reliable data on these structural and electronic parameters researchgate.net.

Table 1: Illustrative DFT-Calculated Properties for a Substituted Naphthyridine Note: This table is illustrative and represents typical data obtained from DFT calculations on a substituted naphthyridine scaffold, not specifically this compound.

| Property | Calculated Value | Significance |

| Total Energy | -1125.4 Hartree | Indicates the thermodynamic stability of the molecule. |

| Dipole Moment | 3.5 Debye | Quantifies the overall polarity, influencing solubility and intermolecular forces. |

| NICS(1) for Pyridine (B92270) Ring 1 | -9.8 ppm | Negative value confirms the aromatic character of the first ring. |

| NICS(1) for Pyridine Ring 2 | -9.5 ppm | Negative value confirms the aromatic character of the second ring. |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Sites and Electron Transfer Pathways

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species youtube.com. The energy and localization of these orbitals are critical for predicting a molecule's reactivity and electronic transitions.

The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, making the molecule an electrophile. The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is a crucial parameter that indicates the chemical stability and reactivity of the molecule. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

For this compound, FMO analysis would reveal the regions of the molecule most susceptible to nucleophilic or electrophilic attack. The electron-donating ethoxy group is expected to raise the energy of the HOMO and localize it partially on the substituted ring, while the electron-withdrawing chlorine atom would lower the energy of the LUMO. This modulation of the frontier orbitals is key to understanding its potential reaction mechanisms and designing derivatives with tuned electronic properties rsc.org.

Table 2: Illustrative Frontier Molecular Orbital Data Note: This table provides example values for a theoretical FMO analysis to illustrate the concept.

| Orbital | Energy (eV) | Description |

| HOMO | -6.2 eV | Highest Occupied Molecular Orbital; associated with nucleophilicity. |

| LUMO | -1.8 eV | Lowest Unoccupied Molecular Orbital; associated with electrophilicity. |

| HOMO-LUMO Gap | 4.4 eV | Energy difference indicating chemical reactivity and kinetic stability. |

Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior

While quantum calculations provide a static picture, Molecular Dynamics (MD) simulations offer insights into the dynamic nature of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a view of conformational changes and interactions in a simulated environment (e.g., in water or a lipid bilayer).

For a flexible molecule like this compound, particularly concerning the rotation of the ethoxy group, MD simulations can explore its conformational landscape. When this molecule is studied as a potential ligand for a biological target, MD simulations are crucial for assessing the stability of the ligand-protein complex. Studies on related naphthyridine derivatives have utilized MD simulations, often for periods up to 100 nanoseconds, to confirm that the binding pose predicted by molecular docking is stable and maintained over time researchgate.netnih.gov. These simulations provide information on the flexibility of the ligand in the binding pocket and the dynamic nature of the hydrogen bonds and other interactions that stabilize the complex.

In Silico Modeling of Molecular Interactions and Binding Potential

In silico modeling encompasses a range of computational techniques used to predict how a molecule might interact with a biological target, which is fundamental to structure-based drug design.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is widely used to screen virtual libraries of compounds against a specific biological target and to understand the molecular basis of their interaction. The process involves placing the ligand in the active site of the protein in various conformations and orientations and scoring these poses based on binding affinity, which is typically estimated as a free energy of binding (in kcal/mol).

For this compound, docking studies would be performed against potential protein targets, such as kinases, DNA topoisomerases, or viral enzymes, for which other naphthyridine derivatives have shown activity nih.govnih.gov. The results would predict the binding mode, key interacting amino acid residues (e.g., through hydrogen bonds, hydrophobic interactions, or π-π stacking), and a binding affinity score. For instance, docking studies on other 1,5-naphthyridine derivatives have successfully predicted binding modes that were later confirmed by X-ray crystallography nih.gov.

Table 3: Illustrative Molecular Docking Results for a Naphthyridine Ligand in a Kinase Active Site Note: This table is a hypothetical representation of typical docking results.

| Parameter | Result | Interpretation |

| Binding Affinity | -8.5 kcal/mol | A strong negative value suggests favorable and stable binding. |

| Hydrogen Bonds | GLU-91, LEU-145 | The naphthyridine nitrogen atoms act as hydrogen bond acceptors with backbone atoms of key residues. |

| Hydrophobic Interactions | VAL-25, ILE-40, ALA-89 | The aromatic rings and alkyl chain interact with nonpolar residues in the binding pocket. |

| Pi-Pi Stacking | PHE-146 | The naphthyridine core stacks with the aromatic ring of a phenylalanine residue. |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Principles in Naphthyridine Design

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling methods that aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties nih.gov.

A QSAR model is developed by first calculating a set of molecular descriptors for a series of related compounds with known activities. These descriptors can be electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume), hydrophobic (e.g., LogP), or topological. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create an equation that correlates these descriptors with the observed biological activity.

For the design of new naphthyridine derivatives, a QSAR model could be built from a series of analogues of this compound. Such a model would identify the key structural features that enhance or diminish a specific biological activity (e.g., antibacterial or anticancer potency) researchgate.net. The resulting equation would allow researchers to predict the activity of novel, yet-to-be-synthesized compounds, thereby prioritizing the most promising candidates and guiding the rational design of more effective therapeutic agents.

Prediction of Spectroscopic Parameters through Computational Methods

Computational chemistry provides a powerful avenue for predicting the spectroscopic properties of molecules, offering insights that complement and guide experimental work. For novel or complex structures like this compound, methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are instrumental in forecasting spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and electronic (UV-Vis) absorption spectra.

While specific computational studies on this compound are not extensively available in public literature, the established methodologies for similar heterocyclic systems allow for a theoretical projection of its spectroscopic characteristics. These calculations are typically performed using a specified basis set, such as 6-311++G(d,p), which provides a good balance between accuracy and computational cost.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical calculations of NMR spectra involve computing the magnetic shielding tensors for each nucleus in the molecule. These values are then converted into chemical shifts (δ) by referencing them against a standard, typically Tetramethylsilane (TMS). The predicted ¹H and ¹³C NMR chemical shifts are crucial for confirming the molecular structure. For this compound, DFT calculations would predict distinct signals for the protons and carbons of the naphthyridine core and the ethoxy substituent. The predicted shifts would be influenced by the electronic environment of each nucleus, including the effects of the electronegative chlorine atom and the electron-donating ethoxy group.

Infrared (IR) Spectroscopy

Computational methods can predict the vibrational frequencies and their corresponding intensities in an IR spectrum. These calculations help in assigning the absorption bands observed in an experimental spectrum to specific molecular vibrations, such as stretching, bending, and torsional modes. For this compound, key predicted vibrational frequencies would include C-H stretching in the aromatic ring and the ethyl group, C=N and C=C stretching vibrations within the naphthyridine core, C-O stretching of the ethoxy group, and the C-Cl stretching vibration.

Ultraviolet-Visible (UV-Vis) Spectroscopy

TD-DFT is the primary method for predicting electronic absorption spectra. It calculates the energies of electronic transitions from the ground state to various excited states. These transition energies correspond to the wavelengths of maximum absorption (λmax) in the UV-Vis spectrum. The calculations also provide the oscillator strength for each transition, which relates to the intensity of the absorption band. For this compound, the predicted UV-Vis spectrum would be characterized by π→π* and n→π* transitions associated with the aromatic naphthyridine system. The positions and intensities of these bands would be modulated by the chloro and ethoxy substituents.

The following tables represent hypothetical predicted spectroscopic data for this compound, based on typical values for similar structures calculated by DFT methods. These are illustrative and would require specific computational studies on the target molecule for validation.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound (Illustrative Data)

| Proton | Predicted Chemical Shift (ppm) |

| H-2 | 8.50 |

| H-4 | 7.20 |

| H-6 | 8.90 |

| H-7 | 7.80 |

| -OCH₂- | 4.30 |

| -CH₃ | 1.50 |

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound (Illustrative Data)

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | 150.0 |

| C-3 | 160.0 |

| C-4 | 110.0 |

| C-4a | 145.0 |

| C-6 | 152.0 |

| C-7 | 125.0 |

| C-8 | 148.0 |

| C-8a | 140.0 |

| -OCH₂- | 65.0 |

| -CH₃ | 15.0 |

Table 3: Predicted Major IR Vibrational Frequencies (cm⁻¹) for this compound (Illustrative Data)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 |

| Aliphatic C-H Stretch | 2980-2850 |

| C=N/C=C Stretch | 1600-1450 |

| C-O Stretch | 1250-1200 |

| C-Cl Stretch | 800-750 |

Table 4: Predicted UV-Vis Absorption Maxima (λmax, nm) for this compound (Illustrative Data)

| Electronic Transition | Predicted λmax (nm) |

| π→π | 280 |

| π→π | 320 |

| n→π* | 350 |

These computationally predicted spectra serve as a valuable guide for the synthesis and characterization of this compound, allowing for a deeper understanding of its electronic structure and properties. Experimental validation would be essential to confirm these theoretical findings.

Chemical Reactivity and Derivatization Chemistry of 8 Chloro 3 Ethoxy 1,5 Naphthyridine

Electrophilic Aromatic Substitution Reactions of the Naphthyridine Core

The 1,5-naphthyridine (B1222797) ring system is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the two nitrogen atoms. Reactions typically require forcing conditions. However, the nitrogen atoms themselves can act as nucleophiles. nih.gov

N-Alkylation, N-Acylation, and N-Tosylation: The lone pairs on the nitrogen atoms of the 1,5-naphthyridine ring can react with electrophiles like alkyl halides, acyl halides, and sulfonyl halides. For instance, alkyl halides react to form N-alkylsubstituted 1,5-naphthyridinium salts. nih.gov

Halogenation: The introduction of halogen atoms onto the naphthyridine core can be achieved under specific conditions. For example, bromination of 1,5-naphthyridine can be carried out using bromine in acetic acid to yield valuable intermediates for further functionalization. nih.gov Chlorination can be facilitated by the initial formation of N-oxides using peracids like m-CPBA, followed by reaction with reagents such as phosphorus oxychloride (POCl3). nih.gov

Nucleophilic Substitution Reactions of Halogen and Ether Moieties

The presence of a chloro group at the 8-position and an ethoxy group at the 3-position provides sites for nucleophilic substitution, which are crucial for introducing diverse functionalities.

Substitution of the Chloro Group: The chlorine atom at the 8-position is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of various substituents, including amino groups. For example, amination can be achieved by reacting with ammonium (B1175870) hydroxide (B78521) at elevated temperatures in a sealed tube or through a two-step process involving azidation with sodium azide (B81097) followed by reduction. nih.gov Microwave-assisted nucleophilic substitution with appropriate amines has also been employed to synthesize alkylamino-substituted 1,5-naphthyridines. nih.gov

Substitution of the Ethoxy Group: While the chloro group is generally more reactive towards nucleophilic attack, the ethoxy group can also be displaced under certain conditions, although this is less commonly reported for this specific compound.

Organometallic Reactions for C-C and C-Heteroatom Bond Formation

Organometallic cross-coupling reactions are powerful tools for creating new carbon-carbon and carbon-heteroatom bonds, significantly expanding the structural diversity of derivatives. nih.govresearchgate.net

Suzuki Coupling: The chloro group at the 8-position can participate in Suzuki cross-coupling reactions with boronic acids or their esters to form C-C bonds. This reaction is catalyzed by a palladium complex and allows for the introduction of various aryl and heteroaryl groups. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction provides an efficient method for forming C-N bonds by reacting the 8-chloro substituent with a wide range of primary and secondary amines. wikipedia.orgorganic-chemistry.org This method is often preferred over classical amination methods due to its milder reaction conditions and broader substrate scope.

Other Cross-Coupling Reactions: Other organometallic reactions, such as Stille and Heck couplings, can also be utilized for the functionalization of the 1,5-naphthyridine core, although specific examples for 8-chloro-3-ethoxy-1,5-naphthyridine are less documented. researchgate.net

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | 8-Aryl-3-ethoxy-1,5-naphthyridine | nih.gov |

| Buchwald-Hartwig | Amine, Pd catalyst, base | 8-Amino-3-ethoxy-1,5-naphthyridine | wikipedia.orgorganic-chemistry.org |

Functional Group Interconversions and Side-Chain Modifications

The existing chloro and ethoxy groups, as well as substituents introduced through the reactions described above, can be further modified to generate a wider array of derivatives. nih.govresearchgate.net

Modification of the Ethoxy Group: The ethoxy group can potentially be cleaved to the corresponding hydroxynaphthyridine, which can then be used for further derivatization, such as etherification or conversion to a triflate for subsequent cross-coupling reactions.

Modifications of Introduced Substituents: Functional groups introduced at the 8-position can undergo a variety of transformations. For instance, an amino group can be acylated, alkylated, or used as a handle for the construction of fused ring systems.

Oxidation and Reduction Chemistry of this compound

The oxidation and reduction of the 1,5-naphthyridine ring system can lead to significant changes in its structure and reactivity. nih.govresearchgate.net

Oxidation: The nitrogen atoms can be oxidized to form N-oxides using oxidizing agents like peracids. nih.gov These N-oxides are valuable intermediates as they can activate the ring towards both electrophilic and nucleophilic attack. nih.gov For example, N-oxidation can facilitate subsequent chlorination at positions 2 and 4. nih.gov The fully aromatic naphthyridine can also be obtained by the oxidation of its partially or fully reduced precursors. nih.govresearchgate.net

Reduction: The 1,5-naphthyridine ring can be reduced to its tetrahydro or decahydro derivatives under various conditions. nih.gov For instance, catalytic hydrogenation can be employed. The reduction of naphthyridinones to the corresponding methylene (B1212753) compounds is also a common transformation. nih.gov

Strategies for the Synthesis of Novel 1,5-Naphthyridine Analogs and Libraries

The chemical reactivity of this compound makes it a valuable scaffold for the synthesis of diverse libraries of 1,5-naphthyridine analogs for various applications, including medicinal chemistry. nih.govgoogle.com

Combinatorial Chemistry: The amenability of the 8-chloro position to various cross-coupling and nucleophilic substitution reactions makes this compound an excellent starting material for combinatorial library synthesis. By employing a range of different reaction partners (e.g., various boronic acids in Suzuki couplings or amines in Buchwald-Hartwig aminations), a large number of distinct compounds can be rapidly synthesized. acs.org

Advanced Academic Applications of 8 Chloro 3 Ethoxy 1,5 Naphthyridine in Chemical Research and Development

Role as a Privileged Scaffold in Ligand Design for Chemical Biology

The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple, often unrelated, biological targets through versatile, targeted modifications. The 1,8-naphthyridine (B1210474) nucleus is a well-established privileged scaffold, known to be a core component in compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govresearchgate.net The 1,5-naphthyridine (B1222797) isomer shares this potential, offering a distinct spatial arrangement of its nitrogen atoms for developing selective ligands. The 8-Chloro-3-ethoxy-1,5-naphthyridine derivative serves as a modern platform for such endeavors, with its substituents enabling fine-tuning of steric and electronic properties for specific biological targets.

Design and Synthesis of Chemical Probes for Protein Target Engagement Studies

Chemical probes are essential tools in chemical biology for understanding protein function, validating drug targets, and visualizing biological processes. These probes are often derived from bioactive scaffolds and equipped with a reporter tag (like a fluorescent dye) or a reactive group for covalent labeling. nih.govnih.gov

The synthesis of probes from a scaffold like this compound would typically involve leveraging its functional groups. The chloro group at the 8-position is susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the attachment of linkers connected to reporter groups. nih.gov For instance, an amine-terminated linker could be introduced at this position, which could then be coupled with an N-hydroxysuccinimide (NHS) ester of a fluorescent dye. nih.gov The ethoxy group at the 3-position also offers a potential site for modification, although it is generally less reactive than the chloro group.

The primary goal of such a probe is to bind specifically to its protein target, allowing researchers to study target engagement within a cellular context. nih.gov For example, a fluorescently labeled probe based on this scaffold could be used in microscopy studies to visualize its localization within cells or in biochemical assays to quantify its binding to a target protein.

Mechanistic Investigations of Biological Target Modulation (e.g., enzyme inhibition mechanisms, receptor binding principles)

Derivatives of the 1,5-naphthyridine scaffold have been investigated as inhibitors of various enzymes and as ligands for receptors. nih.gov The this compound structure provides a foundation for designing molecules that can elucidate the mechanisms of these interactions.

For enzyme inhibition studies, derivatives can be synthesized to probe the active site. The naphthyridine ring system can participate in π-π stacking interactions with aromatic amino acid residues, while the nitrogen atoms can act as hydrogen bond acceptors. By systematically modifying the substituents, researchers can map the binding pocket. For example, replacing the chloro group with other halogens or with larger functional groups can reveal insights into the steric tolerance of the active site.

In one area of research, 1,5-naphthyridine derivatives have been evaluated as inhibitors of protein kinases, which are crucial targets in cancer therapy. Certain analogues have demonstrated low nanomolar activity against Plasmodium falciparum protein kinases, highlighting the scaffold's potential in developing anti-malarial agents. nih.gov Similarly, new 1,8-naphthyridine-3-carboxylic acid derivatives were designed to understand their binding modes at the H1 histamine (B1213489) receptor through molecular docking studies. researchgate.net These computational models help predict the specific interactions, such as hydrogen bonds and hydrophobic contacts, that govern the binding of the ligand to the receptor's active site. researchgate.net

| Derivative Class | Target | Key Findings |

| 2,8-disubstituted-1,5-naphthyridines | Plasmodium Protein Kinases | Several analogues showed potent, low nanomolar activity against both chloroquine-sensitive and multidrug-resistant strains of P. falciparum. nih.gov |

| 1,8-naphthyridine-3-carboxylic acids | H1 Histamine Receptor | Molecular docking studies revealed key binding interactions within the receptor active site, guiding the synthesis of derivatives with potential antihistaminic effects. researchgate.net |

| 1,5-Naphthyridine Aminothiazoles | Cryptosporidium FIKK Kinase | Two compounds with this scaffold showed highly potent inhibition, with IC50 values of 3 nM and 0.2 nM, respectively. nih.gov |

Supramolecular Chemistry Applications

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions. The planar, aromatic, and hydrogen-bonding capabilities of the naphthyridine core make it an excellent building block for constructing complex supramolecular architectures.

Development of Naphthyridine-Based Molecular Receptors and Tweezers

Molecular tweezers are synthetic host molecules with an open cavity structure designed to bind guest molecules through non-covalent interactions. nih.govresearchgate.net The naphthyridine unit is particularly useful in this context due to its rigid structure and defined hydrogen-bonding sites. For example, receptors incorporating 1,8-naphthyridine have been designed to selectively bind biotin (B1667282) analogues, with association constants indicating strong and specific interactions. mdpi.com

While specific tweezers based on the this compound are not widely documented, the principles are directly applicable. The 1,5-naphthyridine core could serve as the central spacer unit connecting two "arms" designed to interact with a specific guest. The ethoxy and chloro groups could be used to tune the solubility and electronic properties of the resulting tweezer, or they could be replaced with binding groups to enhance guest recognition. Related pyridine-based systems have demonstrated the ability to form tweezer-like conformations upon metal coordination, allowing for the selective binding of heteroaromatic guests. nih.govbeilstein-journals.org

Self-Assembly Systems and Host-Guest Interactions

The directional hydrogen-bonding patterns and potential for π-stacking make naphthyridine derivatives ideal candidates for designing self-assembling systems. acs.org These molecules can spontaneously organize into well-defined, ordered structures like wires, sheets, or tubes. rsc.orgnih.gov

For example, a study on a 1,8-naphthyridine derivative demonstrated its ability to self-organize into diverse one-dimensional crystalline nanostructures, including nanowires and nanodendrons. acs.org The driving forces for this assembly were identified as intermolecular electrostatic interactions and the minimization of steric repulsion. Such self-assembled systems often exhibit interesting photophysical properties.

Host-guest chemistry explores the binding of a "host" molecule to a "guest" molecule or ion. Naphthyridine-based macrocycles and cages have been synthesized and shown to bind monosaccharides in water, indicating their potential as receptors for biologically relevant molecules. eurekaselect.com The formation of these host-guest complexes is driven by a combination of forces, including hydrogen bonding and hydrophobic effects. The ability to manipulate these interactions by modifying the host structure is a cornerstone of supramolecular chemistry. rsc.org

| Naphthyridine System | Guest Molecule(s) | Key Interaction Feature | Application |

| N,N'-bis(7-methyl-1,8-naphthyridin-2-yl) derivatives | (+)-biotin methyl ester | Strong hydrogen bonding leads to high association constants (up to 2.5 x 10⁵ M⁻¹). mdpi.com | Molecular Recognition |

| 1,8-Naphthyridine-based macrocycle | Monosaccharides | Binds various sugars in water under physiological conditions. eurekaselect.com | Biosensing |

| Pyridine (B92270) bis-imidazole framework | Adenine | Metal-coordination induces a tweezer conformation for guest binding. nih.gov | Selective Nucleobase Recognition |

Advanced Materials Science Potential

The application of naphthyridine derivatives is expanding into the field of advanced materials. Their inherent electronic and photophysical properties, combined with their capacity for self-assembly, make them attractive for creating functional materials.

One of the most promising areas is in the development of luminescent materials. Certain 1,8-naphthyridine derivatives have been shown to form nanostructured materials that exhibit fluorescence. acs.org These materials can display interesting behaviors such as acido-fluorochromism (changing color in response to pH) and piezochromism (changing color in response to pressure). Such properties are highly desirable for applications in sensors, imaging agents, and organic light-emitting diodes (OLEDs). The specific substitution pattern on the this compound scaffold would influence the resulting material's emission wavelength and quantum yield, allowing for the rational design of materials with tailored optical properties.

Furthermore, the ability of naphthyridines to coordinate with metal ions opens up possibilities for creating metal-organic frameworks (MOFs) or coordination polymers. These materials are known for their high porosity and crystalline nature, making them suitable for applications in gas storage, separation, and catalysis. The this compound could serve as a versatile organic linker in the construction of such advanced materials.

Exploration in Organic Semiconductors and Optoelectronic Devices

The 1,5-naphthyridine core is a subject of significant interest in materials science, particularly for the development of organic semiconductors used in optoelectronic devices like Organic Light-Emitting Diodes (OLEDs) and solar cells. unipa.itolikrom.com The electron-deficient nature of the naphthyridine ring makes its derivatives promising candidates for electron-transport materials (ETMs) and hole-injecting/hole-transport materials (HTMs). nih.gov

Detailed research on 4,8-substituted 1,5-naphthyridines has demonstrated their potential as multifunctional organic semiconductors. These materials exhibit robust thermal stability and emit blue fluorescence, a desirable characteristic for display technologies. rsc.org Quantum chemical calculations and experimental data have shown that these compounds possess suitable electron affinity (EA) and ionization potential (IP) values for facilitating charge transport in electronic devices. nih.govrsc.org For instance, a series of 4,8-substituted 1,5-naphthyridines displayed estimated electron affinities between 2.38 and 2.72 eV and ionization potentials from 4.85 to 5.04 eV, making them well-suited for these roles. rsc.org

Table 1: Opto-electrical Properties of 4,8-Substituted 1,5-Naphthyridine Derivatives This table summarizes the key opto-electrical parameters for a selection of experimentally synthesized 4,8-substituted 1,5-naphthyridine derivatives, highlighting their suitability for semiconductor applications.

| Compound | Substitution at 4,8-positions | HOMO (eV) | LUMO (eV) | Emission λmax (nm, solid-state) | Application Potential |

| 1a | Phenyl | -5.33 | -2.25 | 400 | Hole-Injecting/Transport |

| 1b | 4-Methylphenyl | -5.28 | -2.24 | 437 | Hole-Injecting/Transport |

| 1e | 2-Thienyl | -5.33 | -2.39 | 501 | Electron-Transport |

| 1h | 9-Anthryl | -5.24 | -2.38 | 486 | Hole-Injecting/Transport |

Data sourced from studies on multifunctional organic semiconductors based on 4,8-substituted 1,5-naphthyridine. rsc.org

Utilization in Fluorescent Dyes and Photochromic Materials

The inherent aromatic structure of the 1,5-naphthyridine ring system makes it a valuable scaffold for the development of fluorescent materials. Derivatives of naphthyridines are known to exhibit fluorescence, and their emission properties can be tuned by altering the substituents on the ring. rsc.org For example, linking a 1,5-naphthyridine-carboxylic acid moiety to a BODIPY (boron-dipyrromethene) core results in a dye that generates significant electrochemiluminescence, offering an alternative to dyes with small Stokes shifts. nih.gov

Research has also demonstrated that simple substituted 1,5-naphthyridines can be effective blue-emitting materials. nih.govrsc.org The emission energies of metal complexes incorporating N-heteroaromatic ligands like 1,5-naphthyridine can be varied across the visible spectrum, which is a crucial feature for designing new emissive materials. nih.gov

In the field of photochromic materials—compounds that undergo reversible color change upon exposure to light—the 1,5-naphthyridine scaffold shows significant potential. An early study reported observing oscillatory behavior in the photoreaction of 1,5-naphthyridine in a cyclohexane (B81311) solution, indicating its sensitivity and reactivity to light. nih.gov While much of the commercial and academic focus has been on other families like spiropyrans and diarylethenes, the fundamental photochemical reactivity of naphthyridines suggests they are viable candidates for creating novel photo-responsive systems. olikrom.com The development of photochromic materials often involves the integration of a photosensitive antenna, and the structural and electronic properties of 1,5-naphthyridine make it an intriguing building block for such applications. olikrom.com

Applications in Energy Storage Systems (e.g., battery additives)

The exploration of organic molecules for energy storage applications, particularly in next-generation batteries, is a rapidly growing field. While the use of this compound itself as a battery additive is not widely documented, the core naphthyridine structure has been identified as a key component in materials relevant to energy storage.

Crucially, naphthyridine structures have been recognized as components within sulfurized polyacrylonitrile (B21495) (SPAN), a material used in high-performance lithium-sulfur (Li-S) batteries. unipa.it To better understand the electrochemical behavior of these systems, researchers have synthesized dibenzonaphthyridine derivatives as model compounds for battery performance studies. unipa.it This research establishes a direct link between the naphthyridine scaffold and electrode materials for advanced energy storage.

Electrolyte additives are critical for improving the performance and safety of lithium-ion batteries by forming a stable solid electrolyte interphase (SEI) on the electrodes. oaepublish.comrsc.org Although many current additives are based on carbonates, sulfates, or phosphates, the nitrogen-containing heterocyclic structure of 1,5-naphthyridine offers potential for new additive designs. rsc.orggoogle.com Another promising area is the use of 1,5-naphthyridine derivatives as organic linkers in the synthesis of Metal-Organic Frameworks (MOFs). MOFs are highly porous materials that are being extensively investigated for energy storage, including hydrogen storage and as electrode materials in batteries. researchgate.netyoutube.com The ability to functionalize the 1,5-naphthyridine linker could allow for the tuning of the MOF's electrochemical properties.

Catalytic Applications as Ligands for Metal Complexes

The 1,5-naphthyridine skeleton is an excellent "privileged scaffold" for designing ligands for metal complexes used in catalysis. nih.gov The two nitrogen atoms are positioned in a way that allows them to act as a bidentate ligand, chelating to a single metal center, or as a bridging ligand, linking two metal centers together. mdpi.comresearchgate.net This versatility has led to their use in a wide range of catalytic applications. unipa.it

Ruthenium(II) complexes incorporating 1,5-naphthyridine-based bridging ligands have been synthesized and studied. mdpi.comresearchgate.net These complexes are investigated for their photophysical and electrochemical properties, which are relevant to photocatalysis. Similarly, ruthenium complexes with 1,8-naphthyridine ligands have shown catalytic activity in important organic transformations such as the oxidation of alcohols and the epoxidation of alkenes. nih.gov

A significant advancement is the development of chiral naphthyridine-based ligands for asymmetric catalysis. A C2-symmetric tetradentate bimetallic naphthyridine-N,N'-dioxide ligand was designed to coordinate two nickel(II) ions in close proximity. nih.gov This dinuclear complex proved to be a highly effective catalyst for the enantioselective Michael-type Friedel-Crafts alkylation of indoles, achieving high yields and excellent enantioselectivity (up to 99% ee). nih.gov The rigid and planar structure of the naphthyridine backbone is credited with the high degree of stereocontrol observed in these reactions. nih.gov Beyond catalysis, 1,5-naphthyridine has also been used as a bridging ligand in dinuclear gold(III) complexes designed as potential therapeutic agents, further demonstrating its robust coordinating ability. oaepublish.com

Table 2: Examples of 1,5-Naphthyridine-Based Ligands in Catalysis This table provides examples of catalytic systems where 1,5-naphthyridine or its derivatives serve as key ligands, showcasing the reaction type and the role of the ligand.

| Ligand Type | Metal Center | Catalytic Reaction | Role of Naphthyridine Ligand | Ref. |

| Bidentate & Tridentate Bridging Ligands | Ruthenium(II) | Studied for photophysical/electrochemical properties relevant to photocatalysis | Acts as a linker to orient two metal centers | mdpi.com, researchgate.net |

| Chiral Tetradentate Bimetallic Ligand | Nickel(II) | Asymmetric Friedel-Crafts Alkylation | Provides a rigid chiral environment for high enantioselectivity | nih.gov |

| Bridging Ligand | Ruthenium(II) | Alcohol Oxidation, Alkene Epoxidation | Supports the catalytically active metal center | nih.gov |

| Bridging Ligand | Gold(III) | N/A (Therapeutic Agent Study) | Forms stable dinuclear complexes | oaepublish.com |

Future Perspectives and Emerging Research Directions for 8 Chloro 3 Ethoxy 1,5 Naphthyridine

Innovations in Targeted Synthesis and Derivatization of Naphthyridine Scaffolds

The synthesis of functionalized 1,5-naphthyridines is a cornerstone for exploring their potential. Historically, methods like the Skraup and Friedländer reactions have been employed to construct the basic naphthyridine ring system from aminopyridine precursors. nih.gov Modern synthetic organic chemistry, however, is moving towards more precise and versatile methods for creating complex derivatives like 8-Chloro-3-ethoxy-1,5-naphthyridine.

Future synthetic strategies will likely focus on late-stage functionalization, allowing for the rapid generation of a diverse library of analogues. Cross-coupling reactions, such as Stille and Suzuki couplings, are powerful tools for introducing a variety of substituents onto the naphthyridine core. nih.gov For this compound, the chloro group at the C-8 position serves as a versatile handle for such transformations. This allows for the introduction of aryl, alkyl, or other functional groups to probe structure-activity relationships (SAR).

Innovations are also expected in the methods for introducing the ethoxy group at the C-3 position. While traditional methods might involve nucleophilic substitution on a corresponding hydroxy-naphthyridine, newer catalytic etherification techniques could offer milder conditions and broader substrate scope. Furthermore, regioselective synthesis, ensuring the precise placement of the chloro and ethoxy groups, remains a key challenge that can be addressed through the development of novel cyclization and functionalization methodologies. nih.gov

The derivatization of the 1,5-naphthyridine (B1222797) scaffold is not limited to the carbon framework. The nitrogen atoms in the ring can be N-alkylated or N-acylated to further modify the molecule's properties. nih.gov This opens avenues for creating a wide array of compounds with tailored electronic and steric properties for various applications.

Table 1: Key Synthetic Strategies for 1,5-Naphthyridine Scaffolds This table is interactive. Click on a row to see more details.

| Synthetic Strategy | Description | Key Precursors | Potential Application for this compound |

| Skraup Reaction | A classic cyclization method using glycerol (B35011) and an oxidizing agent to form the quinoline-like ring. nih.gov | 3-Aminopyridine (B143674) derivatives, glycerol nih.gov | Construction of the basic 1,5-naphthyridine core. |

| Friedländer Synthesis | Condensation of an aminopyridine with a compound containing a reactive carbonyl and α-methylene group. | Substituted aminopyridines, β-ketoesters | Formation of the second pyridine (B92270) ring with specific substituents. |

| Cross-Coupling Reactions | Palladium- or copper-catalyzed reactions (e.g., Stille, Suzuki, Buchwald-Hartwig) to form C-C or C-N bonds. nih.govmdpi.com | Halogenated naphthyridines, organometallic reagents nih.gov | Derivatization at the C-8 position by replacing the chloro group. |

| Nucleophilic Aromatic Substitution (SNAr) | Displacement of a leaving group (like a halogen) by a nucleophile. nih.gov | Chloro-naphthyridines, amines, alkoxides nih.gov | Introduction of amino or alkoxy groups onto the naphthyridine ring. |

| N-functionalization | Alkylation, acylation, or tosylation at the ring nitrogen atoms. nih.gov | 1,5-Naphthyridine, alkyl halides, acyl chlorides nih.gov | Modification of solubility, electronic properties, and biological interactions. |

Advancements in Computational Methodologies for Naphthyridine Structure and Function

Computational chemistry provides powerful tools to predict the properties and behavior of molecules like this compound, thereby accelerating the design and discovery process. elsevierpure.com Techniques such as Density Functional Theory (DFT) can be used to calculate the electronic structure, molecular orbitals (HOMO/LUMO), and reactivity of the molecule. This information is crucial for understanding its chemical behavior and for designing novel reactions.

Quantitative Structure-Activity Relationship (QSAR) studies are particularly valuable in medicinal chemistry. nih.gov For a series of derivatives based on the this compound scaffold, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be employed. nih.gov These analyses correlate the three-dimensional steric and electrostatic properties of the molecules with their biological activity, providing a predictive model to guide the synthesis of more potent compounds. nih.gov

Molecular docking simulations can predict the binding mode of this compound and its derivatives within the active site of a biological target, such as an enzyme or receptor. nih.govrsc.org This allows for a rational, structure-based design of new molecules with improved affinity and selectivity. Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions help in the early-stage evaluation of the drug-like properties of new compounds, saving time and resources. nih.govresearchgate.net

Table 2: Computational Tools for Naphthyridine Research This table is interactive. Click on a row to see more details.

| Computational Method | Purpose | Information Gained |

| Density Functional Theory (DFT) | To calculate electronic structure and properties. | Molecular orbital energies, electron density distribution, reactivity indices. |

| Molecular Docking | To predict the binding orientation of a molecule to a target. nih.govrsc.org | Binding affinity, key interactions (e.g., hydrogen bonds), binding pose. nih.gov |